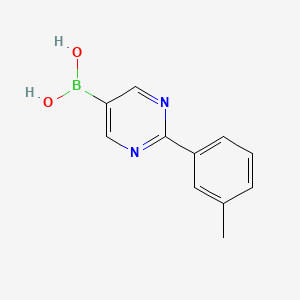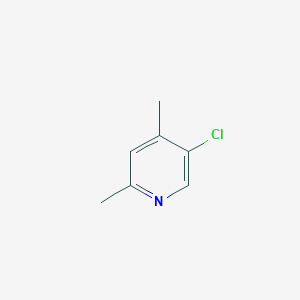
Pyridine, 5-chloro-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2,4-dimethylpyridine: is a heterocyclic aromatic compound with a molecular formula of C7H8ClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 5-chloro-2,4-dimethylpyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-2,4-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of 5-chloro-2,4-dimethylpyridine are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of dyes, pigments, and polymers, contributing to various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-2,4-dimethylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, modulating their biological effects.
Comparación Con Compuestos Similares
2,4-dimethylpyridine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and applications.
5-chloro-2-methylpyridine: Contains only one methyl group at the 2-position, affecting its chemical properties and uses.
3-chloro-2,4-dimethylpyridine:
Uniqueness: 5-chloro-2,4-dimethylpyridine is unique due to the specific positioning of the chlorine atom and methyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific synthetic and industrial applications.
Propiedades
Número CAS |
72093-09-5 |
|---|---|
Fórmula molecular |
C7H8ClN |
Peso molecular |
141.60 g/mol |
Nombre IUPAC |
5-chloro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 |
Clave InChI |
WWBKMXBBBWWMKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


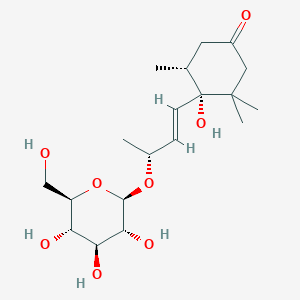
![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)
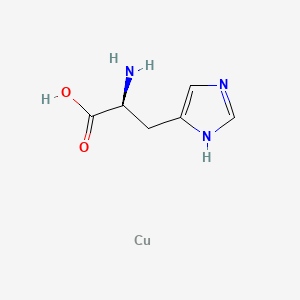
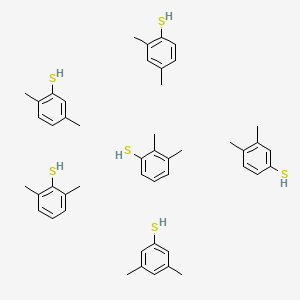

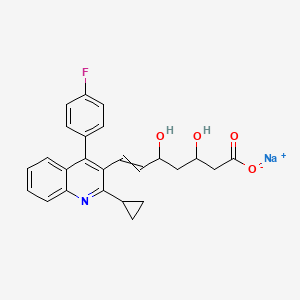
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile](/img/structure/B14086645.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
